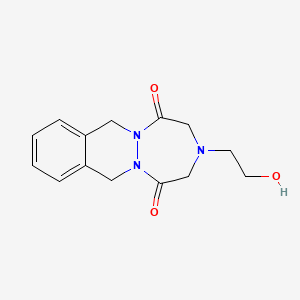

3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Description

Chemical Identity and IUPAC Nomenclature

This compound belongs to the class of fused heterocyclic compounds combining a phthalazine core with a triazepine ring. Its IUPAC name is derived systematically:

- Parent structure : Phthalazine (a bicyclic system with two nitrogen atoms at positions 1 and 2).

- Fused triazepine : A seven-membered ring containing three nitrogen atoms, fused at the 1,2-positions of the phthalazine.

- Substituents : A 2-hydroxyethyl group (-CH~2~CH~2~OH) at position 3 of the triazepine ring.

The molecular formula is inferred as C~15~H~17~N~3~O~3~ , assuming a structure analogous to 3-(3-hydroxypropyl)-triazepino-phthalazine-dione (C~15~H~19~N~3~O~3~) but with a shorter hydroxyethyl side chain. Key identifiers include:

| Property | Value |

|---|---|

| Molecular weight | 287.31 g/mol (calculated) |

| SMILES | C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CCO |

| Hydrogen bond donors | 2 (hydroxyl and amide groups) |

The structural complexity arises from the fusion of the phthalazine and triazepine moieties, which introduces stereoelectronic effects influencing reactivity.

Historical Context of Triazepino-Phthalazine Hybrid Heterocycles

Triazepino-phthalazine hybrids emerged in the late 20th century as part of efforts to expand nitrogen-rich heterocycles for pharmaceutical applications. Key milestones include:

- 1980s : Initial reports of phthalazine derivatives with antimicrobial and antihypertensive properties.

- 1990s : Development of triazepine-phthalazine hybrids via cyclocondensation reactions, leveraging hydrazine and ortho-dicarbonyl precursors.

- 2000s–present : Optimization of synthetic routes for derivatives like 3-(3-hydroxypropyl)-triazepino-phthalazine-dione (CID 334646) and 3-isobutyl analogs, highlighting the role of side-chain modifications in biological activity.

The hydroxyethyl variant represents a logical progression in side-chain engineering to balance hydrophilicity and target binding.

Significance in Modern Heterocyclic Chemistry

Triazepino-phthalazines occupy a unique niche due to their:

- Dual heterocyclic framework : Combines the electron-deficient phthalazine core with the flexible triazepine ring, enabling diverse non-covalent interactions.

- Bioisosteric potential : The hydroxyethyl group mimics ethanolamine moieties in neurotransmitters, suggesting applications in central nervous system (CNS) drug design.

- Synthetic versatility : Adaptable to microwave-assisted synthesis and catalytic cyclization, as demonstrated for related compounds.

Recent studies on analogs reveal promising anticancer activity (e.g., IC~50~ = 17.39 μM against hepatocellular carcinoma), underscoring the scaffold’s pharmacological relevance.

Properties

CAS No. |

81215-74-9 |

|---|---|

Molecular Formula |

C14H17N3O3 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

InChI |

InChI=1S/C14H17N3O3/c18-6-5-15-9-13(19)16-7-11-3-1-2-4-12(11)8-17(16)14(20)10-15/h1-4,18H,5-10H2 |

InChI Key |

CPPJSKZWQSWYOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CCO |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Formation of the phthalazine core:

The phthalazine ring system is generally prepared by condensation reactions involving phthalic anhydride derivatives and hydrazine or substituted hydrazines, forming the bicyclic phthalazine skeleton.Construction of the triazepine ring:

The seven-membered triazepine ring is formed by cyclization reactions involving nitrogen-containing precursors, often through intramolecular nucleophilic substitution or ring-closure reactions under controlled conditions.Introduction of the 2-hydroxyethyl substituent:

The hydroxyethyl group is typically introduced via alkylation reactions using 2-chloroethanol or ethylene oxide as alkylating agents, targeting the nitrogen atom in the triazepine ring.Oxidation and lactam formation:

The dione (lactam) functionalities at positions 1 and 5 of the phthalazine ring are introduced or stabilized through controlled oxidation or cyclization steps.

Reaction Conditions

- Temperature: Reactions are often conducted under reflux or mild heating (50–120 °C) to promote ring closure and substitution without decomposing sensitive intermediates.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for alkylation and cyclization steps.

- pH control: Acidic or basic conditions are carefully adjusted to favor cyclization and prevent side reactions. For example, mild bases like triethylamine may be used to neutralize acids formed during alkylation.

- Catalysts: In some cases, Lewis acids or transition metal catalysts may be employed to facilitate ring closure or oxidation steps.

Detailed Preparation Methods with Data Table

Research Findings and Optimization

- Yield optimization: Studies indicate that controlling the molar ratios of alkylating agents and reaction time significantly improves yield and reduces by-products.

- Purity enhancement: Purification by recrystallization or chromatographic techniques is essential due to the formation of side products during cyclization.

- Structural confirmation: Characterization by NMR, IR, and mass spectrometry confirms the successful formation of the fused ring system and hydroxyethyl substitution.

- Computational studies: Density Functional Theory (DFT) calculations support the stability of the lactam groups and the overall molecular conformation, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the triazepine ring.

Substitution: Functional groups on the triazepine or phthalazine rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound featuring a triazepine ring fused with a phthalazine moiety. The molecular formula is C14H17N3O3, with a molecular weight of approximately 275.30 g/mol . The compound is achiral and has no defined stereocenters . Synonyms include NSC-340350 and T4C7KSG8L1 .

Potential Applications

This compound is of interest in medicinal chemistry because its structural features may confer specific biological activities. The hydroxyethyl group contributes to its solubility and potential reactivity in biological systems. Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics and are crucial for advancing the compound's development into clinical applications. These studies may include:

- Evaluating drug-target interactions

- Assessing metabolic pathways

- Examining potential toxicological effects

Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methyl-1-piperazinyl)propyl derivative | Contains piperazine ring | Antimicrobial properties |

| 3-(3-Hydroxypropyl) derivative | Hydroxyl substitution | Potential anticancer activity |

| 3-(2-Chloroethyl) derivative | Chlorine substituent | Neuroactive properties |

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione: shares similarities with other triazepine and phthalazine derivatives.

Phthalazine: A simpler compound with a similar core structure.

Triazepine: Compounds with a similar ring structure but different functional groups.

Biological Activity

3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazepine ring with a phthalazine moiety, which may confer various biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C14H17N3O3

- Molecular Weight : 275.30 g/mol

- CAS Number : 81215-74-9

- SMILES Notation : N12N(C(CN(CC1=O)CCO)=O)Cc3c(C2)cccc3

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The presence of the hydroxyethyl group enhances its solubility and potential reactivity in biological systems. Below are some notable activities:

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies with related compounds have demonstrated selective cytotoxicity against cancer cell lines such as A2780 (human ovarian carcinoma) and MCF-7 (human breast adenocarcinoma). The IC50 values for these compounds ranged from 5.20 to 88 µM . Although direct studies on this specific compound are scarce, its structural analogs indicate promising anticancer properties.

Case Studies and Experimental Findings

The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that:

- The triazepine moiety may interact with DNA or RNA synthesis pathways in cancer cells.

- The hydroxyethyl group could enhance interactions with cellular membranes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.